3,5-Dichloro-4-(difluoromethoxy)anisole
Overview
Description
3,5-Dichloro-4-(difluoromethoxy)anisole is a chemical compound with the molecular formula C8H6Cl2F2O2. It is known for its unique structural properties, which include two chlorine atoms and a difluoromethoxy group attached to an anisole ring. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(difluoromethoxy)anisole typically involves the reaction of 3,5-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the methoxy group with the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(difluoromethoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like DMF or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-Dichloro-4-(difluoromethoxy)anisole is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroanisole: Similar in structure but lacks the difluoromethoxy group.
4-(Difluoromethoxy)anisole: Similar but lacks the chlorine atoms.
3,5-Dichloro-4-methoxyanisole: Similar but has a methoxy group instead of a difluoromethoxy group.
Uniqueness
3,5-Dichloro-4-(difluoromethoxy)anisole is unique due to the presence of both chlorine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Biological Activity
3,5-Dichloro-4-(difluoromethoxy)anisole is an organic compound characterized by its unique molecular structure, which includes a methoxy group substituted with two fluorine atoms and two chlorine atoms on the aromatic ring. Its molecular formula is . This compound is categorized under halogenated anisoles and is notable for its enhanced chemical reactivity due to the presence of multiple halogens. It has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
The synthesis of this compound typically involves multi-step procedures to ensure high purity and yield. Common reagents used in its synthesis include sodium hydroxide for substitution reactions and palladium on carbon for reduction processes. The compound's reactivity allows it to undergo various types of chemical reactions, including:
- Substitution Reactions : Chlorine atoms can be substituted with other functional groups.
- Oxidation Reactions : The compound can be oxidized to form different products.
- Reduction Reactions : Reduction can lead to the formation of various derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties , making it a candidate for further investigation in drug development. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The difluoromethoxy group enhances the compound’s reactivity and binding affinity to various enzymes or receptors. Understanding these interactions is crucial for assessing both safety and efficacy in potential applications.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited an IC50 value indicating effective inhibition at low concentrations. This suggests a strong potential for use in treating infections caused by resistant bacterial strains.
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,6-Dichloro-4-(difluoromethoxy)anisole | C8H6Cl2F2O2 | Similar halogenation pattern |
3,5-Dichloro-4-nitroanisole | C7H5Cl2N1O3 | Contains a nitro group instead of difluoromethoxy |
4-Chloro-2-(difluoromethoxy)anisole | C8H6ClF2O2 | Different chlorine positioning |
The unique combination of both chlorine and fluorine substituents on the methoxy group enhances the reactivity of this compound compared to similar compounds, contributing to its potential applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-4-2-5(9)7(6(10)3-4)14-8(11)12/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFVPCWDLRYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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